Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a cyclopropane carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate typically involves the reaction of tetrahydropyran-2-ol with cyclopropanecarboxylic acid methyl ester. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ester linkage .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Tetrahydropyran derivatives: Compounds with similar tetrahydropyran rings but different functional groups.
Cyclopropane carboxylic acid esters: Compounds with cyclopropane rings and ester groups but different substituents.
Uniqueness: Methyl 1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropanecarboxylate is unique due to its combination of a tetrahydropyran ring and a cyclopropane carboxylic acid ester group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H16O4 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 1-(oxan-2-yloxy)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-12-9(11)10(5-6-10)14-8-4-2-3-7-13-8/h8H,2-7H2,1H3 |
InChI Key |
JQIWFYCOJOMQSH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)OC2CCCCO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.